Cas no 946777-64-6 (2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine)

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a methoxymethyl substituent at the 2-position and an amino group at the 7-position, which may enhance solubility and reactivity for further functionalization. The phenyl and methyl groups at the 3- and 5-positions contribute to steric and electronic modulation, making it a versatile intermediate for the synthesis of biologically active compounds. This compound is of interest due to its rigid heterocyclic core, which is common in drug discovery for targeting kinase inhibition or other therapeutic pathways. High purity and well-defined characterization ensure reliability for research applications.
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine structure
946777-64-6 structure
Product Name:2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No:946777-64-6
MF:C15H16N4O
MW:268.313742637634
MDL:MFCD09971981
CID:4721723
Update Time:2025-08-05

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7-amine
    • 2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
    • BB 0262423
    • 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
    • MDL: MFCD09971981
    • Inchi: 1S/C15H16N4O/c1-10-8-13(16)19-15(17-10)14(12(18-19)9-20-2)11-6-4-3-5-7-11/h3-8H,9,16H2,1-2H3
    • InChI Key: PGDAHGONQYXHFK-UHFFFAOYSA-N
    • SMILES: O(C)CC1C(C2C=CC=CC=2)=C2N=C(C)C=C(N)N2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Topological Polar Surface Area: 65.4

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Pricemore >>

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Additional information on 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Introduction to 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 946777-64-6)

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, identified by its CAS number 946777-64-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a class of molecules known for their broad spectrum of biological activities and potential therapeutic applications.

Thepyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring, which provides a rich chemical space for functionalization and modulating biological interactions. The specific substitution pattern in 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, including the presence of aMethoxymethyl group at the 2-position, amethyl group at the 5-position, and aphenyl group at the 3-position, contributes to its unique pharmacophoric features. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its interactions with biological targets.

In recent years, there has been a growing interest in developing novel small molecules based on thepyrazolo[1,5-a]pyrimidine scaffold due to their demonstrated efficacy in various disease models. TheMethoxymethyl group in this compound, for instance, can serve as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Themethyl andphenyl substituents also contribute to the overall pharmacological profile of 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The phenyl ring, in particular, is known to enhance binding affinity through π-stacking interactions and can be critical for target recognition. Additionally, the methyl groups can influence metabolic stability and pharmacokinetic properties, making them important parameters to consider in drug development.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzyme targets implicated in cancer and inflammatory diseases. Kinases are enzymes that play a central role in signal transduction pathways, and their dysregulation is often associated with pathological conditions. By targeting these enzymes, 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine may interfere with aberrant signaling cascades that drive disease progression.

TheMethoxymethyl group at the 2-position is particularly noteworthy as it can be oxidized to form an ether or further functionalized into other bioisosteric groups. This reactivity allows for the exploration of different chemical space while maintaining structural similarity to known active compounds. Such modifications are often employed in drug discovery to improve solubility, bioavailability, or target affinity.

In clinical settings, compounds with similar scaffolds have shown promise in preclinical studies as potential therapeutics for various diseases. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their anti-proliferative effects on cancer cell lines and their ability to modulate immune responses. While 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has not yet entered clinical trials as a standalone drug candidate, its structural features suggest that it could be developed into an effective therapeutic agent upon further optimization.

The synthesis of this compound involves multi-step organic reactions that require careful control over reaction conditions to ensure high yield and purity. The introduction of each substituent must be meticulously planned to avoid unwanted side products that could compromise biological activity. Advances in synthetic methodologies have made it possible to construct complex heterocycles like 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with greater efficiency and precision than ever before.

The pharmacokinetic profile of 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is another critical factor that must be evaluated during drug development. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) need to be thoroughly characterized to assess its suitability as a drug candidate. Computational modeling techniques can aid in predicting these properties early in the discovery process by simulating molecular interactions and assessing potential metabolic pathways.

In conclusion, 2-(Methoxymethyl)-5-methyl-3-phenoypyrazolo [1 , 5 -a ] pyrimidin -7 -amine (CAS No .946777 -64 -6 ) represents an intriguing molecular entity with significant therapeutic potential . Its unique structural features , including the presence of functional groups such as th e methoxy methyl moiety , make it amenable t o further derivatization an d optimization . As research into novel pharmacological agents continues , compounds like this one hold promise f or addressing unmet medical needs across multiple disease areas . Further studies are warranted t o fully elucidate its biological activity an d develop it int o an effective therapeutic intervention . p >

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